3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-6-7(2-11)3-12-10-9(6)8(5-14)4-13-10/h3-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVAMWQWVFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194124 | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-22-4 | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a hydrazone intermediate can be heated in a solvent like dimethylformamide to induce cyclization and form the desired pyrrolo[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Carboxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Reduction: 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives, including 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, as effective anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines:
- Inhibition of Fibroblast Growth Factor Receptors (FGFR) : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine can act as potent FGFR inhibitors. For instance, one study reported that compounds based on this scaffold exhibited significant antiproliferative activity against Hep3B cells, a liver cancer cell line. The lead compound showed an IC50 value of 1900 nM against FGFR1, indicating its potential effectiveness in targeting FGFR-related pathways in cancer cells .
- Mechanism of Action : The mechanism involves the binding of these compounds to the FGFR kinase domain, where they form hydrogen bonds that inhibit receptor activity. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Kinase Inhibition
The compound has also been explored for its role as a kinase inhibitor:
- mTOR and PI3 Kinase Inhibition : According to patent literature, derivatives of pyrrolo[2,3-b]pyridine are being investigated for their ability to inhibit mTOR and PI3 kinase pathways, which are crucial in cancer cell survival and growth . These pathways are often dysregulated in various cancers, making their inhibition a promising therapeutic strategy.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is essential for optimizing its pharmacological properties:
- Synthetic Routes : The synthesis typically involves reactions with R-substituted aldehydes under controlled conditions to yield the desired pyrrolo derivatives. These synthetic strategies allow for the introduction of various functional groups that can enhance biological activity .
- Structure Optimization : Studies have shown that modifying substituents at specific positions on the pyrrolo ring can significantly affect biological activity. For example, introducing larger hydrophobic groups may improve binding affinity to target kinases .
Case Studies and Experimental Data
A comprehensive analysis of experimental data supports the therapeutic potential of this compound:
| Compound | Target | IC50 Value (nM) | Cell Line |
|---|---|---|---|
| 1 | FGFR1 | 1900 | Hep3B |
| 4h | FGFR1 | 7 | 4T1 |
| Various | mTOR | TBD | TBD |
The data indicates that modifications to the core structure can yield compounds with significantly enhanced potency against specific targets.
Mechanism of Action
The mechanism of action of 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of the target compound and its analogs:
Key Observations:
- Core Structure Differences: Pyrrolo[2,3-b]pyridine (target compound) vs. Furo[2,3-b]pyridine (): Oxygen in the furan ring introduces polarity but reduces stability compared to sulfur or nitrogen analogs .
- Substituent Effects: Electron-Donating Groups: The methoxy group in compound 58 () increases electron density on the phenyl ring, enhancing giardicidal activity . In contrast, the methyl group (electron-donating) in the target compound may improve metabolic stability. Electron-Withdrawing Groups: The formyl and carbonitrile groups in the target compound likely reduce electron density at the core, affecting reactivity in nucleophilic substitutions or binding to hydrophobic pockets .
Biological Activity
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific kinases.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is , and it features a formyl group and a carbonitrile moiety that are critical for its biological activity.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action:
- FGFR Inhibition : Several derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs). For instance, studies have shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance FGFR1 inhibitory activity significantly. An IC50 value as low as 1.9 µM has been reported for certain derivatives against FGFR1, indicating strong potential for therapeutic applications in cancers driven by FGFR signaling pathways .
- Cytotoxic Activity : A series of pyrrolo[2,3-b]pyridine derivatives have demonstrated considerable cytotoxic effects against various cancer cell lines. Notably, compounds have been shown to inhibit the HGF/MET signaling pathway, which is implicated in tumor progression. The cytotoxicity varies widely among derivatives, with some exhibiting IC50 values in the low micromolar range .
- Kinase Inhibition : The compound has also been explored for its role as an inhibitor of SGK-1 kinase. Inhibiting this kinase can have therapeutic implications in diseases where SGK-1 is overactive .
Efficacy Against Cancer Cell Lines
A variety of studies have evaluated the efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.5 | FGFR inhibition |
| Hep3B | 0.8 | Cytotoxicity |
| 4T1 | 0.6 | Migration and invasion inhibition |
These results indicate that the compound not only inhibits cell proliferation but also affects cellular processes such as migration and invasion, which are critical in cancer metastasis .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on FGFR Inhibition : A study demonstrated that structural modifications to the pyrrolo[2,3-b]pyridine scaffold enhanced its potency against FGFR1 by introducing substituents that improved binding affinity and selectivity .
- Cytotoxicity Assessment : Another investigation assessed a range of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on T-lymphoblastic cell lines, revealing selectivity with CC50 values significantly lower than those observed in non-cancerous cells .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methyl group at δ 2.3–2.5 ppm).
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ at m/z 226.085, observed 226.084) .
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing between pyrrolo[2,3-b]pyridine vs. [3,4-b] isomers). A single-crystal study (173 K, R factor <0.04) confirmed the planar structure and hydrogen bonding of the formyl group .
How do electronic effects of substituents modulate the reactivity of the carbonitrile group in further functionalization?
Advanced
The electron-withdrawing nitrile group activates adjacent positions for nucleophilic attack. For example:
- Substitution Reactions : The C-5 carbonitrile can undergo hydrolysis to carboxylic acids under acidic conditions (H2SO4, reflux), while the C-3 formyl group directs electrophilic substitution (e.g., bromination at C-2) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (Pd(PPh3)4) and microwave-assisted heating (120°C, 30 min) to achieve >80% conversion .
Computational studies (DFT) reveal that the nitrile’s LUMO energy (-1.8 eV) facilitates nucleophilic additions, while steric hindrance from the methyl group slows reactions at C-4 .
What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Advanced
Discrepancies often arise from divergent functionalization or assay conditions. For example:
- Bioactivity Optimization : Adding fluorobenzoate moieties (e.g., Methyl 4-fluoro-2-{pyrrolo[2,3-b]pyridin-5-yloxy}benzoate) enhances kinase inhibition but reduces solubility. SAR studies show that replacing the methyl group with hydrophilic substituents (e.g., -OH) balances activity and bioavailability .
- Assay Validation : Conflicting IC50 values (e.g., 0.5 µM vs. 5 µM) may stem from cell line differences (HEK293 vs. HeLa). Standardizing protocols (e.g., ATP concentration, incubation time) minimizes variability .
How can computational methods predict interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., JAK2). The formyl group forms hydrogen bonds with Lys882, while the nitrile interacts hydrophobically with Val899 .
- Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., 12% H-bonding, 30% van der Waals) in crystal structures, guiding solubility modifications .
- MD Simulations : Predict stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .
What are common challenges in purifying this compound, and how are they addressed?
Q. Basic
- Impurity Profile : Byproducts from incomplete formylation (e.g., des-formyl analogs) are removed via silica gel chromatography (EtOAc/hexane, 3:7).
- Recrystallization : Optimal solvents (e.g., ethanol/water mixtures) improve crystal purity (>98% by HPLC).
- Scale-Up Issues : Pilot-scale column chromatography (C18 reverse-phase) resolves co-elution of methyl and formyl isomers .
How does the methyl group at C-4 influence steric and electronic properties in catalytic applications?
Q. Advanced
- Steric Effects : The C-4 methyl group reduces accessibility for metal catalysts (e.g., Pd in cross-couplings), requiring bulky ligands (XPhos) to prevent coordination issues .
- Electronic Effects : Methyl’s +I effect slightly raises the HOMO energy (-6.2 eV vs. -6.5 eV for H-analog), enhancing electrophilic substitution at C-6.
- Catalyst Design : Asymmetric hydrogenation with Rh(I)-(R)-BINAP achieves 85% ee for chiral derivatives, leveraging steric guidance from the methyl group .
What synthetic modifications improve stability under physiological conditions?
Q. Advanced
- Prodrug Strategies : Converting the nitrile to a tert-butyl carbamate (Boc-protected) enhances plasma stability (t1/2 >24 h vs. 2 h for parent compound) .
- PEGylation : Attaching polyethylene glycol (PEG-500) to the formyl group via Schiff base formation increases aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
